molecular formula C11H13NO3 B13075540 Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate

Cat. No.: B13075540
M. Wt: 207.23 g/mol
InChI Key: UXRUDVVDJNAMAY-UHFFFAOYSA-N
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Description

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is a chemical compound with a complex structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine and ester, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine: A similar compound with a methyl group at a different position.

    Methyl 2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-7-carboxylate: Another derivative with a carboxylate group at a different position.

Uniqueness

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1206229-01-7

Recent studies have highlighted the compound's potential as an inhibitor targeting the PEX14−PEX5 protein-protein interaction in trypanosomes, which are responsible for diseases such as African sleeping sickness. The disruption of this interaction is crucial for the survival of the parasite, making it a viable target for drug development.

Key Findings:

  • Trypanocidal Activity : The compound exhibits trypanocidal activity with IC50 values in the low to high micromolar range. This indicates a promising efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis .
  • Binding Affinity : NMR studies have confirmed that methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate binds to the PEX14 protein in solution, suggesting a direct interaction that disrupts essential cellular processes in trypanosomes .

Biological Activity Overview

The biological activities associated with methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate can be summarized as follows:

Activity Description
Antiparasitic Effective against Trypanosoma brucei with potential for oral administration .
Mechanism of Action Disruption of protein import into glycosomes by inhibiting PEX14 .
Binding Studies Confirmed binding to PEX14 through NMR techniques .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that derivatives of methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate possess significant antiparasitic activity. The studies utilized various concentrations to determine effective dosages and toxicity levels against cultured Trypanosoma brucei .
  • Synthesis and Optimization : The synthesis of this compound involved a two-step process starting from readily available precursors. The optimization phase included modifications that enhanced biological activity while maintaining low toxicity profiles .
  • Comparative Analysis : When compared with other classes of compounds targeting similar pathways (e.g., oxadiazoles), methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate showed superior binding efficiency and selectivity towards PEX proteins .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10/h2-4,12H,5-7H2,1H3

InChI Key

UXRUDVVDJNAMAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCOC2=CC=C1

Origin of Product

United States

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